3-hydroxy-5-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-HYDROXY-5-(2-HYDROXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, thiazole, and thiophene moieties. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-HYDROXY-5-(2-HYDROXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE” likely involves multi-step organic reactions. Typical synthetic routes may include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the thiazole and thiophene groups via coupling reactions.
- Hydroxylation steps to introduce hydroxyl groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for efficient production.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a drug candidate for treating diseases.
Industry: Use in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-5-(2-HYDROXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-FURANYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 3-HYDROXY-5-(2-HYDROXYPHENYL)-1-(1,3-THIAZOL-2-YL)-4-(2-PYRIDYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The presence of specific functional groups like the thiazole and thiophene rings may confer unique properties, such as enhanced binding affinity to biological targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C18H12N2O4S2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxyphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12N2O4S2/c21-11-5-2-1-4-10(11)14-13(15(22)12-6-3-8-25-12)16(23)17(24)20(14)18-19-7-9-26-18/h1-9,14,21,23H |
InChI Key |
DGSQNXCKDUCNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4)O |
Origin of Product |
United States |
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